Ganhuangenin

Beschreibung

Eigenschaften

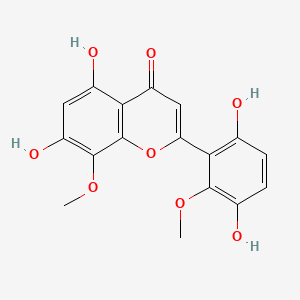

IUPAC Name |

2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJPTACQDZPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239031 | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92519-91-0 | |

| Record name | Ganhuangenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Discovery, Isolation, and Characterization of Ganhuangenin from Scutellaria rehderiana

Abstract

The genus Scutellaria is a cornerstone in traditional medicine, prized for its rich concentration of bioactive flavonoids.[1][2] This guide provides a detailed technical overview of the discovery and isolation of Ganhuangenin, a potent antioxidant flavonoid first identified in the roots of Scutellaria rehderiana.[3][4] We present a synthesized, field-proven protocol for its extraction, purification, and characterization, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodology emphasizes a multi-stage approach, from selective solvent extraction to advanced chromatographic separation and spectroscopic analysis. This document serves as a comprehensive resource, blending established protocols with the scientific rationale essential for successful replication and further investigation into this compound's therapeutic potential.

Introduction: The Chemical Richness of the Scutellaria Genus

The Scutellaria genus, comprising over 360 species, is a significant source of medicinal compounds, with a history of use in treating inflammation, cancer, and viral infections.[1][2] The therapeutic efficacy of these plants is largely attributed to their diverse flavonoid content, particularly flavones like baicalin, wogonin, and their aglycones.[1] Scutellaria rehderiana Diels, a species used in traditional medicine, has been a subject of phytochemical investigation, leading to the identification of several antioxidant constituents.[3][5] Among these is this compound, a flavonoid that has demonstrated significant biological activity, notably potent antioxidant effects exceeding those of synthetic standards like butylated hydroxytoluene (BHT).[3][6][7] This guide focuses specifically on the scientific pathway to isolating this promising molecule.

The Initial Discovery of this compound

This compound was first reported as a new flavonoid isolated from the roots of Scutellaria rehderiana in 1984.[4] Initial studies aimed to isolate and identify the antioxidant principles from the plant. Researchers utilized solvent extraction and column chromatography to separate various compounds from the acetone extract of the root.[3] This process yielded five flavonoids, including the previously unknown this compound, whose structure was subsequently elucidated using spectral analysis.[3][4] This discovery highlighted S. rehderiana as a unique source of novel bioactive structures and spurred further interest in its pharmacological properties.

A Multi-Stage Protocol for Isolation and Purification

The following protocol is a synthesized, best-practice approach for isolating this compound, grounded in established methodologies for flavonoid separation from Scutellaria species.[3][8] The workflow is designed to be self-validating, with analytical checkpoints to ensure the enrichment of the target compound.

Stage 1: Biomass Preparation and Primary Extraction

The journey from plant to pure compound begins with meticulous preparation of the raw material. The roots of S. rehderiana are the primary source of this compound.

Protocol:

-

Harvesting and Drying: Collect the roots of mature S. rehderiana plants. Clean them thoroughly to remove soil and debris. Dry the roots in a ventilated oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Pulverization: Grind the dried roots into a fine powder (approx. 40-60 mesh). This increases the surface area, maximizing the efficiency of the subsequent solvent extraction.

-

Solvent Extraction: Studies have shown that acetone is a highly effective solvent for extracting antioxidant flavonoids from S. rehderiana.[3][6]

-

Macerate the powdered root material in 95% acetone (1:10 w/v) at room temperature for 72 hours with periodic agitation.

-

Alternatively, for higher efficiency, employ Soxhlet extraction, which uses a continuous reflux of fresh solvent, ensuring a more exhaustive extraction.[9]

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude acetone extract.

-

Causality: Acetone is chosen for its polarity, which is ideal for dissolving a wide range of flavonoids, including the target this compound. The exhaustive extraction ensures a high yield of the crude material for downstream processing.

Sources

- 1. oaji.net [oaji.net]

- 2. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Isolation and elucidation of antioxidant constituents from acetone extract in root of Scutellaria rehderiana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The structure of this compound, a new flavonoid from the root of gansuhuangqin (Scutellaria rehderiana)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of quality differences between Scutellaria baicalensis Georgi and Scutellaria rehderiana Diels based on phytochemistry and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. [Preparation of flavonoid reference standards from Scutellariae Radix under the guidance of high performance liquid chromatography-mass spectrometry analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

Topic: A New Flavonoid from the Root of Scutellaria baicalensis (Gansuhuangqin): Isolation, Elucidation, and Bioactivity Exploration

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale for Pursuing Novel Flavonoids in Gansuhuangqin

Scutellaria baicalensis Georgi, known in Traditional Chinese Medicine as Huang-Qin (黄芩), is a cornerstone of herbal medicine, with its dried roots utilized for centuries to treat a variety of ailments including inflammation, respiratory infections, and liver conditions.[1][2] The primary therapeutic activities are attributed to a rich concentration of flavonoids, most notably baicalin, baicalein, and wogonin.[3][4] These compounds are well-documented for their potent antioxidant, anti-inflammatory, antiviral, and antitumor properties.[5][6]

However, the chemical diversity of S. baicalensis is not fully exhausted by these major constituents. The ongoing exploration of its phytochemical landscape continues to yield novel flavonoid structures, each presenting a unique opportunity for drug discovery and a deeper understanding of natural product pharmacology. The subtle variations in hydroxylation, methoxylation, and glycosylation patterns on the core flavone backbone can dramatically alter a molecule's biological activity, bioavailability, and target specificity.

This guide focuses on the discovery of a new flavone, 5,7-dihydroxy-8,2',3',6'-tetramethoxyflavone , isolated from the roots of S. baicalensis.[7] We will deconstruct the process from initial extraction to definitive structural confirmation, providing both the "how" and the "why" behind the experimental choices. Furthermore, we will outline a logical framework for the preliminary bioactivity screening of such a novel compound, grounded in the known pharmacology of its chemical relatives.

Part 1: Isolation and Purification of the Novel Flavonoid

The primary challenge in natural product chemistry is the isolation of a single, pure compound from a complex matrix containing hundreds of other metabolites. The strategy hinges on the sequential application of separation techniques that exploit subtle differences in the physicochemical properties of the target molecule, such as polarity, solubility, and size.

Step-by-Step Protocol: From Raw Material to Pure Isolate

1. Preparation and Extraction of Plant Material:

-

Rationale: The initial step aims to efficiently extract the broadest possible range of secondary metabolites from the dried plant material. A polar solvent like methanol or ethanol is chosen due to the general polarity of flavonoids.

-

Protocol:

-

Obtain authenticated, dried roots of Scutellaria baicalensis.

-

Grind the roots into a coarse powder to increase the surface area for solvent penetration.

-

Perform exhaustive maceration or Soxhlet extraction of the powdered root with 95% ethanol at room temperature for 72 hours, repeating the process three times to ensure complete extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Solvent-Solvent Partitioning (Fractionation):

-

Rationale: This liquid-liquid extraction step separates the crude extract into fractions based on polarity. It is a cost-effective method to reduce complexity and enrich the fraction containing the target flavonoids.

-

Protocol:

-

Suspend the dried crude extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

The target flavone, being moderately polar, is expected to concentrate in the chloroform and ethyl acetate fractions. These fractions are collected and dried.

-

3. Chromatographic Purification:

-

Rationale: This is the core of the isolation process. A series of chromatographic techniques are employed to separate the components within the enriched fraction.

-

Protocol:

-

Silica Gel Column Chromatography: Subject the active fraction (e.g., chloroform-soluble fraction) to column chromatography on a silica gel stationary phase. Elute with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fraction Monitoring: Collect eluent in numerous small fractions. Monitor the composition of each fraction using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Pool fractions containing the target compound (as indicated by TLC). Subject this semi-pure mixture to Prep-HPLC with a C18 column for final purification. An isocratic or gradient system of methanol and water is typically used. This step yields the pure, isolated compound.

-

Workflow Visualization

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the new flavonoid.

Conclusion and Future Perspectives

The discovery and characterization of 5,7-dihydroxy-8,2',3',6'-tetramethoxyflavone from Scutellaria baicalensis enriches our understanding of the chemical diversity of this important medicinal plant. [7]This guide has provided a comprehensive roadmap for researchers, detailing the logical flow from isolation and structural elucidation to a hypothesis-driven approach for evaluating biological activity.

The true potential of this novel molecule remains to be unlocked. Future research should focus on:

-

Broad-Spectrum Bioactivity Screening: Expanding the testing to include anticancer, antiviral, and neuroprotective assays.

-

Mechanism of Action Studies: Delving deeper into the molecular targets and signaling pathways modulated by this flavonoid.

-

Synthetic Chemistry: Developing methods for the total synthesis of the compound and its analogues to improve yield and explore structure-activity relationships.

By systematically applying the principles and protocols outlined herein, the scientific community can continue to harness the vast therapeutic potential held within natural products like those from Gansuhuangqin.

References

- Cui, Y. et al. (2015). Two new flavonoids from the roots of Scutellaria baicalensis. Journal of Asian Natural Products Research, 17(7), 756-60. [Link]

- Konieczyna, P. et al. (2022). Promising Role of the Scutellaria baicalensis Root Hydroxyflavone–Baicalein in the Prevention and Treatment of Human Diseases. Molecules, 27(21), 7254. [Link]

- Wang, Z.L. et al. (2018). The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques. Current Pharmaceutical Design, 24(29), 3443-3453. [Link]

- Liao, H. et al. (2022). Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis. Frontiers in Plant Science, 13. [Link]

- Grienke, U. et al. (2021). New Flavonoids of the Genus Scutellaria. II. Baicalein and Wogonin Glycosides from S. baicalensis.

- Lee, J. et al. (2020).

- Kowalczyk, E. et al. (2006). [Pharmacological effects of flavonoids from Scutellaria baicalensis]. Przeglad lekarski, 63(2), 95-6. [Link]

- Kadhim, M. et al. (2023). A review on the medicinal properties of Scutellaria species.

- Shkryl, Y. N. et al. (2021). New Flavonoids of the Genus Scutellaria. II. Baicalein and Wogonin Glycosides from S. baicalensis.

- Zhao, Q. et al. (2019). A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis. Pharmaceutical Biology, 57(1), 19-53. [Link]

Sources

- 1. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 2. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new flavonoids from the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation and Chemical Properties of Flavonoids: A Case Study on Naringenin

A Note on the Subject Compound: From Ganhuangenin to Naringenin

Initial research into the topic "this compound" identified it as a flavonoid isolated from the roots of Scutellaria rehderiana. First reported in the scientific literature in 1984, its existence is confirmed, and it has been noted for its antioxidant properties[1]. However, a comprehensive search of publicly available scientific databases and literature did not yield the specific chemical structure or the detailed spectroscopic data (e.g., NMR, Mass Spectrometry) required for an in-depth guide on its structure elucidation.

To fulfill the core request for a detailed technical guide on flavonoid structure elucidation for a scientific audience, this document will focus on Naringenin . Naringenin is a well-characterized flavanone, a class of flavonoids to which this compound likely belongs given its botanical source. The principles and methodologies detailed herein for Naringenin are representative of the rigorous process applied to flavonoids and natural products in general, and thus serve as an exemplary guide for researchers, scientists, and drug development professionals.

Introduction to Naringenin: A Prominent Citrus Flavonoid

Naringenin, chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one, is a flavanone that is abundant in citrus fruits, particularly grapefruit, as well as in tomatoes and various herbs[1][2]. It is the aglycone of the glycoside Naringin, which is responsible for the characteristic bitter taste of grapefruit juice[3]. Naringenin has garnered significant scientific interest due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects[2][4]. Its therapeutic potential is an active area of research in drug discovery and development.

This guide provides a detailed exploration of the structure elucidation of Naringenin, showcasing the synergistic use of modern spectroscopic techniques. Furthermore, it delves into its key chemical properties, providing a foundational understanding for its application in research and development.

Part 1: The Strategic Elucidation of the Naringenin Structure

The determination of a natural product's chemical structure is a puzzle solved by the convergence of evidence from multiple analytical techniques. For a flavonoid like Naringenin, the process is a systematic journey from fundamental properties to the precise three-dimensional arrangement of its atoms.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in structure elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this process.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of purified Naringenin is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Analysis: The exact mass of the molecular ion is measured with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition using specialized software that calculates possible formulas within a given mass error tolerance (e.g., < 5 ppm).

-

For Naringenin, HRMS analysis reveals a molecular ion with an exact mass that corresponds to the molecular formula C₁₅H₁₂O₅ [2]. This formula provides the "degree of unsaturation" or "double bond equivalents" (DBE), which for Naringenin is 10. This high DBE value is indicative of a polycyclic and aromatic structure, a characteristic feature of flavonoids.

Unveiling the Carbon Skeleton and Functional Groups: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.

-

¹H NMR Spectroscopy: The Proton Landscape The ¹H NMR spectrum of Naringenin reveals the number of different types of protons and their neighboring environments. Key signals in the spectrum (typically recorded in a deuterated solvent like DMSO-d₆ or Methanol-d₄) are interpreted as follows:

-

Aromatic Protons: Signals in the region of δ 6.0-8.0 ppm are characteristic of protons attached to benzene rings. The splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) provide information about the substitution pattern on these rings.

-

Flavanone C-ring Protons: A characteristic set of signals corresponding to the protons at C2 and C3 of the flavanone core is observed. The proton at C2 typically appears as a double doublet due to coupling with the two non-equivalent protons at C3. The C3 protons appear as two distinct multiplets.

-

Hydroxyl Protons: Broad signals that may exchange with D₂O are indicative of hydroxyl (-OH) groups.

-

-

¹³C NMR Spectroscopy: The Carbon Framework The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) is characteristic of the C4 carbonyl group in the flavanone structure.

-

Aromatic and Olefinic Carbons: Signals in the range of δ 90-165 ppm correspond to the carbons of the aromatic rings and the oxygen-bearing carbons.

-

Aliphatic Carbons: Signals for the C2 and C3 carbons of the flavanone ring appear in the upfield region (typically δ 40-80 ppm).

-

-

2D NMR Spectroscopy: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is crucial for tracing the proton-proton connectivities within the A, B, and C rings of the Naringenin structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the entire molecular structure by connecting the different spin systems identified by COSY. For instance, correlations from the C2 proton to carbons in the B-ring and to C4 confirm the connectivity of the B-ring to the C-ring.

-

The collective interpretation of these NMR data allows for the complete assignment of all proton and carbon signals and confirms the flavanone skeleton of Naringenin with its specific hydroxylation pattern.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Naringenin (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| 2 | 79.4 | 5.46 (dd, J = 12.9, 3.0 Hz) |

| 3 | 42.8 | 3.28 (dd, J = 17.1, 12.9 Hz), 2.76 (dd, J = 17.1, 3.0 Hz) |

| 4 | 196.8 | - |

| 4a | 102.3 | - |

| 5 | 163.9 | 12.1 (s, -OH) |

| 6 | 96.2 | 5.92 (d, J = 2.1 Hz) |

| 7 | 167.3 | 10.8 (s, -OH) |

| 8 | 95.3 | 5.92 (d, J = 2.1 Hz) |

| 8a | 163.2 | - |

| 1' | 128.9 | - |

| 2', 6' | 128.7 | 7.33 (d, J = 8.5 Hz) |

| 3', 5' | 115.5 | 6.81 (d, J = 8.5 Hz) |

| 4' | 157.9 | 9.6 (s, -OH) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Corroborative Evidence: IR and UV-Vis Spectroscopy

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Naringenin shows characteristic absorption bands:

-

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

A strong absorption band around 1640 cm⁻¹ attributed to the C=O stretching of the conjugated ketone in the C-ring.

-

Bands in the 1500-1600 cm⁻¹ region, which are characteristic of C=C stretching in the aromatic rings.

-

-

UV-Vis Spectroscopy: The UV-Vis spectrum of flavonoids is characteristic of their chromophoric system. Naringenin typically exhibits two main absorption maxima:

-

Band I (around 325 nm) is associated with the cinnamoyl system (B-ring and C-ring).

-

Band II (around 290 nm) is associated with the benzoyl system (A-ring). The positions of these bands can shift with changes in pH or the addition of specific reagents, providing further clues about the location of the hydroxyl groups.

-

The workflow for the structure elucidation of Naringenin can be visualized as a logical progression of experiments, each providing a crucial piece of the structural puzzle.

Sources

Elucidating the Ganhuangenin Biosynthetic Pathway in Medicinal Plants: A Technical Guide

An In-Depth Technical Guide for Drug Development Professionals and Researchers

This guide provides a comprehensive technical overview of the biosynthetic pathway of Ganhuangenin, a pentacyclic triterpenoid saponin of significant interest in medicinal chemistry. Given that the precise pathway for this compound is an active area of research, this document synthesizes established principles from the broader field of triterpenoid biosynthesis to construct a robust, evidence-based model. We will delve into the core enzymatic steps, regulatory mechanisms, and the experimental workflows required to validate and engineer this pathway.

Part 1: The Architectural Blueprint of Triterpenoid Saponin Biosynthesis

Pentacyclic triterpenoids, including this compound, are synthesized via the isoprenoid pathway, a highly conserved route in plants.[1][2] The production pipeline can be logically segmented into three core stages: (I) formation of the universal precursor, 2,3-oxidosqualene; (II) cyclization into a specific pentacyclic scaffold; and (III) a series of tailoring reactions, primarily oxidation and glycosylation, that yield the final bioactive molecule.[3][4]

Stage I: The Mevalonate (MVA) Pathway and the Genesis of 2,3-Oxidosqualene

The journey begins in the cytoplasm with the Mevalonate (MVA) pathway.[3] This fundamental metabolic route converts acetyl-CoA into the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5] Key enzymes in this stage include 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is a critical rate-limiting step.[6]

Sequential condensation of IPP and DMAPP units, catalyzed by synthases like farnesyl pyrophosphate synthase (FPS), produces the C15 intermediate farnesyl pyrophosphate (FPP).[6] Two molecules of FPP are then joined head-to-head by squalene synthase (SS) to form squalene (C30). The final step of this stage is the epoxidation of squalene by squalene epoxidase (SQE), another key regulatory point, to yield 2,3-oxidosqualene.[3][6] This molecule is the acyclic precursor for virtually all plant triterpenoids and sterols.

Stage II: The Committed Step - Cyclization by Oxidosqualene Cyclases (OSCs)

The cyclization of 2,3-oxidosqualene is the first committed step that dictates the foundational structure of the triterpenoid. This complex intramolecular cascade of cyclization and rearrangement is catalyzed by a single class of enzymes: oxidosqualene cyclases (OSCs).[3] For this compound, which possesses an oleanane-type skeleton, the key OSC is β-amyrin synthase (βAS) . This enzyme masterfully orients and folds the linear 2,3-oxidosqualene substrate to produce the pentacyclic structure, β-amyrin.[3] The diversity of OSCs in the plant kingdom is vast, with other OSCs capable of producing different skeletons like α-amyrin, lupeol, or dammarenediol.[6]

Stage III: Tailoring Reactions - The Genesis of Diversity and Bioactivity

The β-amyrin scaffold is biologically inert. Its transformation into a potent molecule like this compound requires extensive modification by two major enzyme families: Cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).

-

Oxidation by Cytochrome P450s (CYP450s): CYP450s are heme-thiolate enzymes that introduce remarkable structural diversity by catalyzing highly regio- and stereospecific oxidative reactions on the triterpene backbone.[7] For oleanane-type saponins, a crucial oxidation step occurs at the C-28 position, converting the methyl group into a carboxylic acid. This reaction is often catalyzed by enzymes from the CYP716A subfamily .[8][9] Subsequent hydroxylations at other positions (e.g., C-2, C-6, C-16) by other specific CYP450s (such as those from the CYP716C or CYP716E families) further decorate the aglycone, or sapogenin, which in this case is this compound.[8]

-

Glycosylation by UDP-Glycosyltransferases (UGTs): The final step in creating a saponin is the attachment of sugar moieties to the sapogenin backbone, a process known as glycosylation. This is catalyzed by UGTs, which transfer a sugar molecule (like glucose, xylose, or rhamnose) from an activated UDP-sugar donor to a specific hydroxyl group on the aglycone.[10][11] This process is critical, as it enhances the water solubility, stability, and bioavailability of the compound, and profoundly modulates its pharmacological activity.[12] The biosynthesis of a complex saponin often involves a series of UGTs, each responsible for adding a specific sugar at a specific position, building a complex glycan chain.[13]

The overall proposed biosynthetic pathway is visualized below.

Caption: Proposed biosynthetic pathway of this compound.

Part 2: The Scientist's Toolkit - Experimental Validation Workflows

Elucidating the specific enzymes involved in this compound biosynthesis requires a systematic, multi-faceted experimental approach. The following workflows represent a self-validating system for gene discovery and functional characterization.

Workflow 1: Candidate Gene Identification via Transcriptomics

The foundational step is to identify the genes encoding the OSCs, CYP450s, and UGTs. A common and effective strategy is comparative transcriptomics.

Causality: The expression of genes involved in specialized metabolism is often tightly regulated and tissue-specific, or induced by specific stimuli (e.g., methyl jasmonate). By comparing the transcriptomes of tissues with high vs. low this compound accumulation, one can generate a list of differentially expressed genes that are strong candidates for involvement in the pathway.

Step-by-Step Protocol:

-

Plant Material Collection: Harvest tissues from a medicinal plant known to produce this compound. Collect samples from high-accumulation tissues (e.g., roots, rhizomes) and low-accumulation tissues (e.g., leaves, stems). For induction studies, treat plants with an elicitor like methyl jasmonate and collect samples at various time points (e.g., 0h, 6h, 12h, 24h).

-

RNA Extraction and Sequencing: Extract total RNA from all samples. Verify RNA integrity (RIN > 8.0). Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads.

-

Assemble a de novo transcriptome if a reference genome is unavailable.

-

Map reads to the reference genome or transcriptome assembly.

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes upregulated in high-accumulation tissues or in response to elicitation.

-

Annotate differentially expressed genes against protein databases (e.g., NCBI nr, Swiss-Prot) and functionally classify them (e.g., GO, KEGG).

-

-

Candidate Selection: Filter the annotated, differentially expressed genes for candidates belonging to the OSC, CYP450, and UGT gene families. Prioritize those with high fold-changes and expression patterns that correlate strongly with this compound accumulation profiles.

Sources

- 1. Natural products of pentacyclic triterpenoids: from discovery to heterologous biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Natural products of pentacyclic triterpenoids: from discovery to heterologous biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Natural products of pentacyclic triterpenoids: from discovery to heterologous biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis | MDPI [mdpi.com]

- 7. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cellular Mechanism of Action of Ganhuangenin

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of Ganhuangenin

This compound, a naturally occurring flavonoid found in high concentrations in citrus fruits and other plants, has emerged as a compound of significant interest in biomedical research.[1][2][3] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, position it as a promising candidate for therapeutic development.[4][5][6] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action in cellular models. We will dissect its effects on key signaling pathways, cellular processes, and molecular targets, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this potent bioactive molecule.

Core Mechanism 1: Potent Anti-inflammatory Activity via a Dual Blockade of NF-κB and MAPK Signaling

A cornerstone of this compound's therapeutic profile is its ability to robustly suppress inflammatory responses.[4][7] This is primarily achieved by targeting two central signaling hubs that orchestrate the inflammatory cascade: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8]

Inhibition of the NF-κB Pathway

The NF-κB transcription factor family is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like IL-1β, IL-6, and TNF-α.[9][10][11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[11][12]

This compound effectively disrupts this process by inhibiting the phosphorylation of IκBα and the upstream IKK complex.[8][10] This prevents IκBα degradation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation and subsequent pro-inflammatory gene expression.[12][13]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in translating extracellular stimuli into cellular responses like inflammation and apoptosis.[14][15] In models of inflammation, such as LPS-stimulated macrophages, these kinases are rapidly phosphorylated and activated.[8]

This compound has been shown to significantly reduce the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[8][9][16] By suppressing the activation of these key kinases, this compound further dampens the inflammatory response, contributing to its overall anti-inflammatory effect.[4][17]

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Phosphorylation

This protocol provides a self-validating system to quantify the inhibitory effect of this compound on key inflammatory signaling proteins.

Objective: To determine the phosphorylation status of IκBα, p65, ERK, JNK, and p38 in LPS-stimulated RAW 264.7 macrophages following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 murine macrophages at a density of 1 x 10⁶ cells/well in 6-well plates.

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control (DMSO <0.1%) for 2 hours.[8]

-

Stimulate the cells with 200 ng/mL LPS for 30 minutes to induce an inflammatory response.[8] A non-stimulated control group should be included.

-

-

Protein Extraction:

-

Aspirate the media and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This ensures equal loading in the subsequent step.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for: p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (β-actin or GAPDH).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to their respective total protein levels.

-

Core Mechanism 2: Induction of Apoptosis in Cancer Cells

This compound exhibits potent anticancer activity by inducing programmed cell death, or apoptosis, in various cancer cell lines, including those from lung, breast, and liver cancers.[2][18][19] It achieves this by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Activation of the Intrinsic Mitochondrial Pathway

The intrinsic pathway is governed by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This compound treatment disrupts the balance between these proteins, leading to an increased Bax/Bcl-2 ratio.[1][5][18] This promotes mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytoplasm.[5]

Released cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9.[20][21] Active caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[1][20][22]

Engagement of Caspase-Dependent Signaling

This compound consistently leads to the activation of key caspases. Studies have demonstrated a significant increase in the activity of caspase-3 and caspase-9 in cancer cells treated with this compound.[18][20][22] This activation is a critical step, as caspase-3 cleaves essential cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[1][19]

Caption: Intrinsic apoptosis pathway induced by this compound.

Table 1: Quantitative Effects of this compound on Apoptotic Markers in Cancer Cells

| Cell Line | Concentration (µM) | Effect | Fold Change / % | Reference |

| HepG2 (Liver) | 50 - 150 | Increased Caspase-3/9 Activity | Dose-dependent increase | [20] |

| A549 (Lung) | 800 | Increased Bax/Bcl-2 Ratio | > 2-fold | [18] |

| THP-1 (Leukemia) | 100 - 400 | Sub-G1 Cell Population | Up to 45% | [1] |

| HCT15 (Colorectal) | 25 - 100 | Increased ROS levels | Dose-dependent increase | [16] |

Core Mechanism 3: Modulation of Autophagy

Autophagy is a cellular self-digestion process essential for removing damaged organelles and protein aggregates, playing a dual role in cancer cell survival and death.[23] this compound has been identified as a modulator of this process.

In hepatocellular carcinoma (HCC) cells like HepG2, this compound induces autophagy.[23] The mechanism involves the upregulation and activation of Sirtuin 1 (SIRT1), a deacetylase. Activated SIRT1 directly interacts with and deacetylates Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in autophagosome formation.[23] This induction of autophagy can lead to autophagic cell death in cancer cells.[23] Conversely, in other contexts, this compound has been shown to inhibit autophagy, suggesting its role is context-dependent.[24]

Experimental Workflow: Assessing this compound-Induced Autophagy

This workflow outlines the key steps to validate and quantify autophagy in response to this compound treatment.

Caption: Experimental workflow for the validation of this compound-induced autophagy.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile characterized by its multi-target mechanism of action. Its ability to concurrently inhibit key inflammatory pathways (NF-κB and MAPK), induce caspase-dependent apoptosis in malignant cells, and modulate autophagy underscores its significant therapeutic potential. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers aiming to further elucidate its properties.

Future investigations should focus on exploring the synergistic effects of this compound with conventional chemotherapeutic agents, which could potentially lower required dosages and mitigate drug resistance.[25] Furthermore, the development of advanced drug delivery systems, such as nanoparticle formulations, may enhance the bioavailability and targeted delivery of this compound, paving the way for its successful translation from preclinical models to clinical applications.[26]

References

- Investigation of galangin against colorectal cancer through MAPK signaling pathway modul

- The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases. PubMed.

- Galangin inhibits phosphorylation of the MAPK pathway and NF-κB...

- Galangin Induces Autophagy via Deacetylation of LC3 by SIRT1 in HepG2 Cells.

- Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regul

- Naringenin induces intrinsic and extrinsic apoptotic signaling pathways in cancer cells: A systematic review and meta-analysis of in vitro and in vivo d

- Activation of Mitogen-Activated Protein Kinase (MAPK) by GnRH Is Cell-Context Dependent. Google Search.

- Galangin: A Promising Flavonoid for the Treatment of Rheumatoid Arthritis—Mechanisms, Evidence, and Therapeutic Potential.

- Cytotoxicity of naringenin induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells.

- Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling P

- Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma.

- Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells. PubMed.

- The antiinflammatory action of guanabenz is mediated through 5-lipoxygenase and cyclooxygenase inhibition. PubMed.

- Model of naringenin-mediated inhibition of autophagy and cell...

- Affection of Naringenin on MAPK signaling pathways in different types...

- Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling P

- Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities.

- Evaluation of the hepatoprotective effect of naringenin loaded nanoparticles against acetaminophen overdose toxicity. PubMed.

- Application Notes and Protocols for Studying the Effect of Naringin on Gene Expression. Benchchem.

- Mechanisms of action of angiogenin. PubMed.

- Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities. Google Search.

- Empowering Naringin's Anti-Inflammatory Effects through Nanoencapsul

- Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice | Request PDF.

- Exploring the Hepatoprotective Effects of Naringin: A Systematic Review and Meta-Analysis of Preclinical Evidence. Google Search.

- (PDF) Beneficial effects of naringenin in liver diseases: Molecular mechanisms.

- Naringenin promotes cell autophagy to improve high-fat-diet-induced atherosclerosis in ApoE-/- mice.

- A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies. Frontiers.

- Therapeutic role of naringin in cancer: molecular pathways, synergy with other agents, and nanocarrier innov

- Dynamic Coupling of MAPK Signaling to the Guanine Nucleotide Exchange Factor GEF-H1. Google Search.

- The Core Mechanism of Action of Naringin: An In-depth Technical Guide. Benchchem.

- NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis.

- Research progress on the anti-tumor effect of Naringin. Frontiers.

- Molecular Recognition of Citroflavonoids Naringin and Naringenin at the Active Site of the HMG-CoA Reductase and DNA Topoisomerase Type II Enzymes of Candida spp. and Ustilago maydis.

- Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling p

- Naringenin inhibits MAPK and NF-κB pathways in LPS-treated RAW 264.7...

- Naringenin promoted cell death via ROS-induced autophagy. (A) Left:...

- On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective. MDPI.

- Naringin and Naringenin in Liver Health: A Review of Molecular and Epigenetic Mechanisms and Emerging Therapeutic Str

- Modelling Autophagy in Cellular Processes | Taconic Biosciences. Taconic Biosciences.

- Naringenin protects keratinocytes from oxidative stress injury via inhibition of the NOD2-mediated NF-κB p

- Research Article Exploration of the Protective Mechanism of Naringin in the Acetaminophen-Induced Hepatic Injury by Metabolomics. ScienceOpen.

- KEGG P

- Molecular Interaction of Naringin and Its Metabolite Naringenin to Human Liver Fibrosis Proteins: An In Silico Approach. Pharmacognosy Magazine.

Sources

- 1. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Galangin: A Promising Flavonoid for the Treatment of Rheumatoid Arthritis—Mechanisms, Evidence, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: hsa04064 [genome.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dynamic Coupling of MAPK Signaling to the Guanine Nucleotide Exchange Factor GEF-H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of galangin against colorectal cancer through MAPK signaling pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytotoxicity of naringenin induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Naringenin induces intrinsic and extrinsic apoptotic signaling pathways in cancer cells: A systematic review and meta-analysis of in vitro and in vivo data [pubmed.ncbi.nlm.nih.gov]

- 23. Galangin Induces Autophagy via Deacetylation of LC3 by SIRT1 in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]

- 26. Evaluation of the hepatoprotective effect of naringenin loaded nanoparticles against acetaminophen overdose toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Molecular Targets of Ganhuangenin: A Technical Guide to Identification and Validation

Foreword: The "Why" Before the "How"

Part 1: The Unbiased Hunt - Hypothesis-Free Target Discovery

The initial challenge in understanding a bioactive compound with a novel or uncharacterized mechanism is to identify its direct binding partners within the vast complexity of the cellular proteome. This requires unbiased, proteome-wide screening methods that do not rely on pre-existing assumptions. The goal is to cast a wide net and identify a list of potential candidates that can then be subjected to rigorous validation. We will focus on three powerful, label-free techniques that rely on the biophysical principle of ligand-induced protein stabilization.

Thermal Proteome Profiling (TPP): A Global View of Target Engagement

The foundational principle of TPP is that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[1][2][3][4][5] By monitoring these thermal shifts across the entire proteome using quantitative mass spectrometry, TPP provides a global and unbiased snapshot of a compound's interactions within a native cellular environment.[1][5]

Causality Behind the Choice: TPP is an ideal starting point because it assesses target engagement in intact cells or lysates without requiring any modification to the compound (e.g., Ganhuangenin), thus preserving its inherent bioactivity.[3][5] This provides a physiologically relevant list of "hits" whose thermal stability is altered in the presence of the compound.

Workflow for Thermal Proteome Profiling (TPP)

Caption: High-level workflow for a TPP experiment.

Detailed Protocol: Temperature-Range TPP (TPP-TR)

-

Cell Culture and Lysis: Culture cells of interest (e.g., a cancer cell line like HepG2 where this compound shows activity) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors) using mechanical disruption (douncing or sonication) on ice.

-

Lysate Preparation: Clear the lysate by centrifugation. Determine protein concentration (e.g., via BCA assay). Divide the lysate into two pools: a "Vehicle Control" (e.g., 0.1% DMSO) and a "Treated" pool (e.g., 10 µM this compound). Incubate for 30 minutes at room temperature.

-

Temperature Gradient: Create 10-12 aliquots from each pool. Using a PCR cycler with a thermal gradient, heat each aliquot to a specific temperature (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

Isolation of Soluble Proteins: Pellet the aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C). Carefully collect the supernatant containing the soluble proteins.

-

Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. For multiplexed analysis, label the peptides from each temperature point with isobaric tags (e.g., TMT10plex).

-

LC-MS/MS Analysis: Combine the labeled peptide sets and analyze using high-resolution quantitative mass spectrometry.

-

Data Analysis: Process the raw data to identify and quantify proteins. For each protein, plot the relative abundance of soluble protein against temperature to generate "melting curves." Compare the curves from the vehicle and treated groups to calculate the melting temperature shift (ΔTm). Proteins with a statistically significant ΔTm are considered primary hits.

Drug Affinity Responsive Target Stability (DARTS): Probing Protease Resistance

DARTS operates on a similar principle to TPP but uses proteases instead of heat as the denaturing stress. The binding of a small molecule to its target protein can induce a conformational change that either masks or shields protease cleavage sites, making the protein more resistant to digestion.[6][7][8]

Causality Behind the Choice: DARTS is an excellent orthogonal method to TPP. It validates the principle of ligand-induced stabilization using a different biophysical stressor. Its workflow is simpler than TPP, not requiring an ultracentrifuge or specialized heating equipment, and can be a faster way to screen for candidate proteins.[7][8]

Workflow for Drug Affinity Responsive Target Stability (DARTS)

Caption: General workflow for a DARTS experiment.

Detailed Protocol: Unbiased DARTS

-

Lysate Preparation: Prepare cell lysate as described in the TPP protocol. Aliquot the lysate into two tubes: "Control" (add vehicle, e.g., DMSO) and "Treated" (add this compound to the desired final concentration). Incubate at room temperature for 1 hour.

-

Protease Titration (Optimization): Before the main experiment, determine the optimal concentration of a broad-specificity protease like Pronase. The goal is to find a concentration that results in significant but not complete protein degradation in the control sample within a set time (e.g., 15-30 minutes).

-

Limited Proteolysis: Add the optimized concentration of Pronase to both the Control and Treated tubes. Incubate at room temperature for the predetermined time.

-

Stop Digestion: Stop the reaction by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

-

Gel Electrophoresis: Run the samples on a 1D SDS-PAGE gel.

-

Visualization and Band Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Carefully compare the lanes and identify protein bands that are present or more intense in the this compound-treated lane compared to the control lane. Excise these "protected" bands.

-

Protein Identification: Subject the excised gel bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Affinity Chromatography-Mass Spectrometry (AS-MS)

This classic technique involves immobilizing a modified version of the small molecule onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is then used as bait to "fish out" binding proteins from a cell lysate.

Causality Behind the Choice: While requiring chemical modification of the compound, AS-MS provides a direct physical enrichment of binding partners. It is a powerful confirmatory approach. If the same proteins are identified by TPP, DARTS, and AS-MS, the confidence in these hits increases substantially.

Detailed Protocol: AS-MS

-

Probe Synthesis: Synthesize a this compound analogue with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A crucial control is to create "control beads" where only the linker is attached.

-

Affinity Chromatography: Incubate the this compound-conjugated beads and control beads with cell lysate.

-

Washing: Wash the beads extensively with buffer to remove non-specific binders.

-

Elution: Elute the specifically bound proteins. This can be done by changing pH, ionic strength, or by competitive elution with a high concentration of free this compound.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry, or directly analyze the entire eluate using shotgun proteomics. Proteins that bind to the this compound beads but not the control beads are considered specific interactors.[9][10][11]

Part 2: The Focused Investigation - Biophysical and Cellular Target Validation

The discovery phase provides a list of candidate targets. The next critical phase is to validate these interactions using orthogonal, hypothesis-driven methods. Validation must confirm a direct, specific, and functionally relevant interaction between this compound and the candidate protein.

In Vitro Biophysical Validation: Quantifying the Interaction

These methods use purified components to directly measure the binding affinity and kinetics between this compound and a recombinant version of the candidate protein.

2.1.1 Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[12] The protein of interest is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding is detected as a change in the refractive index at the surface.

Causality Behind the Choice: SPR provides a wealth of quantitative data, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a precise measure of binding affinity.[13][14] This level of kinetic detail is invaluable for lead optimization.

Detailed Protocol: SPR Analysis

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared on the same chip to subtract non-specific binding and bulk refractive index changes.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to aid solubility).

-

Binding Analysis: Inject the this compound solutions at different concentrations over the protein and reference surfaces.

-

Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

2.1.2 Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15][16] It is the gold standard for thermodynamic characterization, providing direct measurement of the binding enthalpy (ΔH), binding affinity (K_D), and stoichiometry (n) in a single experiment.[15][17][18]

Causality Behind the Choice: ITC is a true in-solution technique requiring no modification or immobilization of the interactants. It provides a complete thermodynamic profile of the interaction (ΔG, ΔH, and TΔS), offering deep insights into the driving forces of binding (e.g., hydrogen bonds vs. hydrophobic effects).

Detailed Protocol: ITC Analysis

-

Sample Preparation: Prepare the purified target protein in a well-defined buffer. Prepare a concentrated solution of this compound in the exact same buffer to minimize heats of dilution.[16] All solutions must be thoroughly degassed.

-

Titration: Place the protein solution in the ITC sample cell and the this compound solution in the titration syringe.

-

Data Acquisition: Perform a series of small injections of this compound into the protein solution while monitoring the heat change after each injection.

-

Data Analysis: Integrate the heat-flow peaks and plot the heat change per mole of injectant against the molar ratio of this compound to protein. Fit this binding isotherm to a suitable model to determine K_D, ΔH, and n.

Table 1: Comparison of Biophysical Validation Techniques

| Technique | Principle | Key Outputs | Pros | Cons |

| SPR | Change in refractive index upon binding to a surface | k_on, k_off, K_D | Real-time kinetics, high sensitivity | Requires protein immobilization, potential for mass transport limitations |

| ITC | Measures heat change upon binding in solution | K_D, ΔH, n, ΔG, TΔS | In-solution, label-free, full thermodynamic profile | Requires larger amounts of pure sample, lower throughput |

Cellular Target Engagement Validation: Proving It Works in a Cell

Confirming that this compound binds its target in the complex environment of a living cell is the ultimate goal of validation.

2.2.1 Cellular Thermal Shift Assay (CETSA)

CETSA is the targeted application of the TPP principle. Instead of a proteome-wide analysis, it focuses on a single candidate protein, typically detected by Western Blot.[19][20][21][22] It is used to confirm that this compound can enter the cell and engage the target, leading to its thermal stabilization.

Causality Behind the Choice: CETSA provides direct evidence of target engagement in intact cells, bridging the gap between in vitro biophysical data and cellular activity. A positive CETSA result strongly indicates that the observed cellular phenotype is a consequence of the drug binding to the validated target.

Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Targeted CETSA workflow for validating a candidate protein.

Genetic Validation: Is the Target Necessary for the Effect?

Genetic methods provide the most definitive link between a target protein and a compound's biological effect. By removing or reducing the amount of the target protein, one can test whether the compound's activity is diminished or abolished.

2.3.1 siRNA/shRNA-Mediated Knockdown

Small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) can be introduced into cells to trigger the degradation of the target protein's mRNA, leading to a transient reduction in protein expression ("knockdown").[23][24]

Causality Behind the Choice: Knockdown is a rapid and effective method to test the target's necessity. If this compound's effect (e.g., inhibition of cell proliferation) is reduced in cells where the target has been knocked down, it strongly implies the effect is mediated through that target.

Detailed Protocol: siRNA Knockdown Validation

-

Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific to the candidate target gene.

-

Incubation: Allow cells to grow for 48-72 hours to allow for mRNA and protein depletion.

-

Validation of Knockdown: Harvest a subset of cells to confirm successful knockdown of the target protein via Western Blot or qPCR.

-

Phenotypic Assay: Treat the remaining control and knockdown cells with this compound and perform a relevant functional assay (e.g., cell viability, cytokine production).

-

Analysis: Compare the dose-response curve of this compound in control vs. knockdown cells. A rightward shift in the curve or a loss of efficacy in the knockdown cells validates the target's role.

2.3.2 CRISPR/Cas9-Mediated Knockout

The CRISPR/Cas9 system allows for the permanent and complete removal of a target gene ("knockout") from the cell's genome, providing a clean genetic background for validation.[25][26][27][28]

Causality Behind the Choice: CRISPR knockout is the modern gold standard for genetic validation.[27][28] It eliminates any ambiguity from incomplete knockdown. If the cellular response to this compound is completely ablated in the knockout cell line, it provides the most definitive evidence that the protein is the essential target.

Part 3: Case Study Insights - Potential Targets for Flavonoids

Literature suggests several potential targets and pathways for flavonoids structurally similar to this compound, such as Galangin and Naringenin. For instance, studies have implicated c-Met , a receptor tyrosine kinase, as a potential target for Galangin in cholangiocarcinoma.[6] Validation would involve confirming direct binding (SPR/ITC), target engagement in cells (CETSA), and demonstrating that Galangin's anti-invasive effects are lost in c-Met knockout cells. Other work has shown Galangin can suppress STAT3 and MYC activation and inhibit the PKC/ERK signaling pathway.[29][30][31]

Similarly, bioinformatic and in vitro studies have identified tumor suppressor p53 and estrogen receptor alpha (ERα ) as potential targets of Naringenin in breast cancer stem cells.[32][33][34][35] Validation would require demonstrating that Naringenin's ability to upregulate these tumor suppressors is dependent on a direct interaction.

Signaling Pathway Example: this compound Targeting an RTK

Sources

- 1. massdynamics.com [massdynamics.com]

- 2. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]

- 4. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 9. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CETSA [cetsa.org]

- 21. news-medical.net [news-medical.net]

- 22. annualreviews.org [annualreviews.org]

- 23. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. selectscience.net [selectscience.net]

- 27. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. biocompare.com [biocompare.com]

- 29. Galangin, a novel dietary flavonoid, attenuates metastatic feature via PKC/ERK signaling pathway in TPA-treated liver cancer HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Galangin inhibits programmed cell death-ligand 1 expression by suppressing STAT3 and MYC and enhances T cell tumor-killing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Galangin Inhibits Gastric Cancer Growth Through Enhancing STAT3 Mediated ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Naringenin

A Note on Terminology: The term "Ganhuangenin" as specified in the topic prompt does not correspond to a recognized compound in the scientific literature based on extensive searches. It is presumed to be a typographical error or a less common synonym for Naringenin , a well-researched flavanone. This guide will, therefore, focus on the comprehensive pharmacokinetic and pharmacodynamic profile of Naringenin, providing a detailed overview for researchers, scientists, and drug development professionals.

Introduction

Naringenin is a naturally occurring flavanone, a type of flavonoid, that is abundant in citrus fruits, particularly grapefruit.[1][2] It is the aglycone of naringin, which is the glycoside that contributes to the bitter taste of grapefruit.[3][4] Naringenin has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of naringenin, with a focus on its absorption, distribution, metabolism, and excretion (ADME), as well as its molecular mechanisms of action and therapeutic potential.

Part 1: Pharmacokinetic Profile of Naringenin

The therapeutic efficacy of naringenin is largely influenced by its pharmacokinetic properties, which govern its bioavailability and concentration at target sites.

Absorption

Following oral ingestion of its glycoside precursor, naringin, the absorption of naringenin is a multi-step process. Naringin is first hydrolyzed by intestinal enzymes, such as β-glucosidase, to release naringenin.[1] The absorption of naringenin itself is relatively poor and exhibits significant inter-individual variability.[1] Studies have shown that grapefruit juice can yield higher plasma concentrations of naringenin compared to orange juice.[1]

Distribution

Once absorbed, naringenin is distributed to various tissues. Animal studies have shown that naringenin and its metabolites can be found in the liver, kidneys, and other organs.[8][9] The extent of tissue distribution is a critical factor in determining its pharmacological effects in different parts of the body.

Metabolism

Naringenin undergoes extensive phase I and phase II metabolism, primarily in the liver and intestines. The major metabolic pathways include glucuronidation and sulfation.[1][10] The resulting metabolites are generally more water-soluble and are more readily excreted from the body. The metabolism of naringenin is a key determinant of its bioavailability and duration of action.

Excretion

The metabolites of naringenin are primarily excreted in the urine.[11] The rate and extent of excretion can vary depending on factors such as dose and individual metabolic capacity. Understanding the excretion pathways is crucial for determining the appropriate dosing regimens in potential therapeutic applications.

A summary of key pharmacokinetic parameters for naringenin is presented in the table below.

| Parameter | Description | Species | Value | Reference |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Human | Low and variable | [1] |

| Tmax (Time to peak concentration) | The time at which the maximum plasma concentration is observed. | Human | 4-8 hours | [11] |

| Metabolism | Primarily hepatic and intestinal glucuronidation and sulfation. | Human, Rat | Extensive | [1][10] |

| Excretion | Primarily renal excretion of metabolites. | Human | Urine | [11] |

Part 2: Pharmacodynamic Profile of Naringenin

Naringenin exerts its diverse pharmacological effects through multiple mechanisms of action, targeting various signaling pathways and molecular processes.

Mechanism of Action

The multifaceted activities of naringenin stem from its ability to modulate key cellular functions. Its primary mechanisms include:

-

Antioxidant Activity: Naringenin can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.[3][6]

-

Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammatory responses.[4][7]

-

Modulation of Signaling Pathways: Naringenin has been shown to interact with various signaling pathways, including the MAPK and NF-κB pathways, which are crucial in regulating cell proliferation, apoptosis, and inflammation.

-

Enzyme Inhibition: Naringenin is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2. This property is of significant clinical importance due to the potential for drug-food interactions.

The following diagram illustrates the key signaling pathways modulated by naringenin.

Caption: Key signaling pathways modulated by Naringenin.

Therapeutic Effects

The diverse mechanisms of action of naringenin translate into a wide array of potential therapeutic applications.

-

Anticancer Activity: Numerous in vitro and in vivo studies have demonstrated the potential of naringenin to inhibit the growth of various cancer cells and induce apoptosis.[4][6]

-

Neuroprotective Effects: Naringenin has shown promise in protecting against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.

-

Cardioprotective Effects: It may contribute to cardiovascular health by improving lipid profiles and reducing inflammation.

-

Antidiabetic Effects: Some studies suggest that naringenin may have beneficial effects on glucose metabolism and insulin sensitivity.

Toxicity and Drug Interactions

Naringenin is generally considered to have low toxicity. However, its potent inhibition of CYP3A4 enzymes can lead to significant drug interactions.[2] Co-administration of naringenin-containing foods or supplements with drugs metabolized by CYP3A4 can lead to increased plasma concentrations of these drugs, potentially causing adverse effects. A list of some drugs affected by grapefruit juice, which is rich in naringin, is provided in the table below.

| Drug Class | Examples | Potential Interaction |

| Statins | Atorvastatin, Simvastatin | Increased risk of myopathy |

| Calcium Channel Blockers | Felodipine, Nifedipine | Increased risk of hypotension |

| Immunosuppressants | Cyclosporine, Tacrolimus | Increased risk of toxicity |

| Benzodiazepines | Triazolam, Midazolam | Increased sedation |

Part 3: Experimental Protocols